

An In-depth Technical Guide on the Hazards and Toxicity of Permanganic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Permanganic acid*

Cat. No.: *B081297*

[Get Quote](#)

Disclaimer: **Permanganic acid** (HMnO_4) is a strong oxoacid that is highly unstable and not commercially available in its pure, anhydrous form.^{[1][2]} It exists primarily in dilute aqueous solutions or as its dihydrate at low temperatures.^[2] Due to its inherent instability, it readily decomposes into manganese dioxide, oxygen, and water, a process accelerated by heat, light, and acids.^{[2][3]} Consequently, direct toxicological studies on pure **permanganic acid** are scarce. This guide synthesizes information based on the known chemical properties of strong oxidizing acids, data from its stable salts (primarily potassium permanganate, KMnO_4), and general toxicological principles for corrosive substances.

Chemical and Physical Properties

Permanganic acid is the conjugate acid of permanganate salts.^{[2][4]} While the pure form is too unstable to exist under normal conditions, aqueous solutions up to 20% can be prepared.^[1] These solutions are reddish-violet and possess a strong oxidizing nature.^[1] The dihydrate ($\text{HMnO}_4 \cdot 2\text{H}_2\text{O}$) is a crystalline solid that decomposes above 20°C.^[1] Reactions with concentrated sulfuric acid are hazardous as they can yield the extremely unstable and explosive anhydride, manganese heptoxide (Mn_2O_7).^{[2][5]}

Major Hazards

The primary hazards of **permanganic acid** stem from its dual nature as a strong acid and a powerful oxidizing agent.^{[1][2]}

- Corrosivity: As a strong acid, it is highly corrosive to skin, eyes, and mucous membranes.[4] [6] Contact can cause severe chemical burns, leading to irreversible tissue damage.[6][7] Ingestion can cause severe and permanent damage to the gastrointestinal tract, including perforation.[6]
- Fire and Explosion Risk: As a potent oxidizer, **permanganic acid** can intensify fires and cause explosions upon contact with combustible, organic, or other easily oxidized materials. [6][8][9] It must be segregated from reducing agents, flammable materials, organic solvents, and metals.[10][11][12]
- Instability: Concentrated solutions are prone to spontaneous and sometimes explosive decomposition, which can be catalyzed by the manganese dioxide formed during the process.[1][2] This decomposition can release oxygen and ozone, further increasing fire risk. [1]

Caption: Logical relationship between **permanganic acid**'s properties and resulting hazards.

Toxicity

Direct quantitative toxicity data for HMnO_4 is unavailable. The data presented below is for its most common salt, Potassium Permanganate (KMnO_4), and should be interpreted as a baseline. The free acid is expected to be significantly more corrosive and locally toxic due to its high acidity.

3.1 Acute Toxicity Ingestion of permanganate salts is harmful and can be fatal.[6][13] The estimated lethal human dose of KMnO_4 is 10 grams.[6] It causes severe irritation, burns, and potential perforation of the digestive tract.[6] Systemic effects can include liver and kidney damage, and the formation of methemoglobin, which impairs oxygen transport in the blood.[6] Inhalation of dusts or aerosols can cause severe irritation and burns to the respiratory tract.[6]

3.2 Chronic Toxicity Chronic exposure, particularly through inhalation of manganese-containing dusts, can lead to "manganism," a severe neurological disorder resembling Parkinson's disease.[6] Prolonged skin contact may cause dermatitis.[14]

3.3 Quantitative Toxicity Data (Potassium Permanganate)

Parameter	Value	Species	Route	Source(s)
LD ₅₀	750 mg/kg	Rat	Oral	[6][12]
LD ₅₀	1090 mg/kg	Rat	Oral	[6][14]
LD ₅₀	>2000 mg/kg	Rat	Dermal	[7][15]
LD ₅₀	2157 mg/kg	Mouse	Oral	[6]
LC ₅₀ (96h)	0.3 - 0.6 mg/L	Fish	-	[12]
EC ₅₀ (48h)	0.084 mg/L	Daphnia	-	[12]

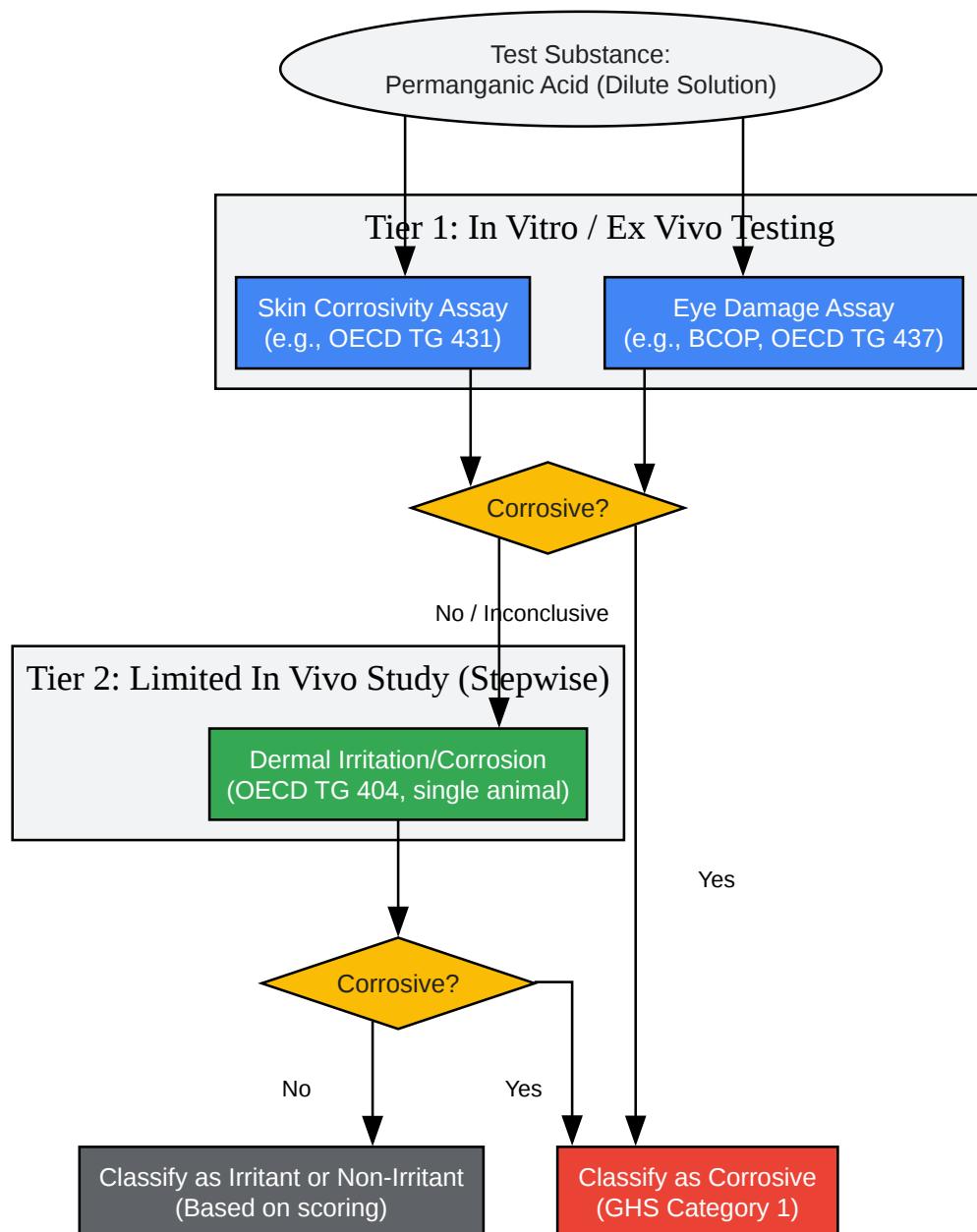
3.4 Occupational Exposure Limits (Manganese & Compounds)

Organization	Limit Type	Value	Notes	Source(s)
OSHA	PEL	5 mg/m ³	Ceiling limit	[6][16]
NIOSH	REL	1 mg/m ³ (TWA), 3 mg/m ³ (STEL)	10-hour TWA, 15-minute STEL	[16]
NIOSH	IDLH	500 mg/m ³	Immediately Dangerous to Life or Health	[6][16]
ACGIH	TLV-TWA	0.02 mg/m ³ (Respirable), 0.1 mg/m ³ (Inhalable)	8-hour TWA	[14]

Experimental Protocols

Specific toxicity testing protocols for **permanganic acid** are not established due to its instability. The following represents a generalized, tiered workflow for assessing the hazards of a highly corrosive and oxidizing substance, adapted from standard toxicology guidelines.[17] [18]

Objective: To determine the acute dermal and ocular corrosivity and irritation potential.


Tier 1: In Vitro / Ex Vivo Assessment

- Methodology: Utilize validated in vitro methods to predict skin and eye corrosivity, minimizing or eliminating the need for animal testing.
 - Skin Corrosivity: Employ a reconstituted human epidermis (RhE) model (e.g., OECD Test Guideline 431). The test substance is applied topically to the tissue surface for defined exposure periods (e.g., 3 minutes, 1 hour). Cell viability is then measured using a colorimetric assay (e.g., MTT assay). A significant reduction in viability below a defined threshold indicates a corrosive potential.
 - Eye Corrosivity: Use methods like the Bovine Corneal Opacity and Permeability (BCOP) assay (OECD TG 437) or Reconstructed human Cornea-like Epithelium (RhCE) models (OECD TG 492). These tests measure changes in corneal opacity, permeability, and/or cell viability to predict the level of eye damage.
- Interpretation: If the substance is identified as corrosive in these assays, it should be classified as such without further testing. If results are negative or inconclusive for corrosivity but suggest irritation, proceed to Tier 2.

Tier 2: In Vivo Dermal/Ocular Irritation/Corrosion Study (Stepwise Approach)

- Justification: This step is only performed if in vitro tests are negative for corrosion and there is a regulatory requirement for in vivo data. A stepwise approach is critical to minimize animal distress.
- Species: Albino rabbit.[\[17\]](#)
- Methodology (Dermal - adapted from OECD TG 404):
 - A single animal is used initially. A small amount of the test substance (e.g., 0.5 mL of a dilute solution) is applied to a prepared patch of skin (~6 cm²).
 - The patch is removed after a short exposure (e.g., 3 minutes). The site is observed for signs of severe reactions.

- If no corrosive effect is seen, a second patch is removed after 1 hour, and a third after 4 hours.
- If a corrosive effect is observed at any step, the test is terminated and the substance is classified as corrosive.[\[17\]](#)
- If no corrosive effects are seen after 4 hours in the first animal, the test is confirmed using two additional animals, each with a single 4-hour exposure.
- Skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Methodology (Ocular): Due to the high probability of severe corrosive effects from a strong oxidizing acid, in vivo ocular testing is strongly discouraged and should be considered only if mandated and all other data sources have been exhausted.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the toxicity of a corrosive substance.

Handling and Personal Protective Equipment (PPE)

Given the extreme hazards, stringent safety protocols are mandatory.

- Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or vapors.[9][10] The work area should be equipped with an emergency eyewash station and safety shower.[6]
- Personal Protective Equipment:
 - Eye/Face Protection: Chemical safety goggles and a face shield are required.[6][9]
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile utility gloves over exam gloves), a flame-resistant lab coat, and closed-toe shoes.[6][19]
 - Respiratory Protection: Not typically required if work is performed within a fume hood. For emergencies or situations with potential for high exposure, a NIOSH-approved supplied-air respirator is necessary.[6][16]
- Storage and Segregation: Store in a cool, dry, well-ventilated area away from all incompatible materials, especially organic compounds, flammable substances, and reducing agents.[6][10][20] Do not store on wooden shelves.[19] Use secondary containment to prevent spills.[19]
- Spill Management: Do not use combustible materials like paper towels for cleanup.[6] Spills should be neutralized cautiously with a weak reducing agent (e.g., sodium bisulfite solution) by trained personnel and absorbed with an inert material like sand.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Permanganic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Permanganic acid - Wikipedia [en.wikipedia.org]
- 3. inorganic chemistry - Stability of H₃MnO₄, H₂MnO₄, HMnO₄ - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Permanganic acid | HMnO₄ | CID 422689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. echemi.com [echemi.com]
- 9. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. alliancechemical.com [alliancechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. riccachemical.com [riccachemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nj.gov [nj.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. ehs.yale.edu [ehs.yale.edu]
- 20. research.cuanschutz.edu [research.cuanschutz.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Hazards and Toxicity of Permanganic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081297#hazards-and-toxicity-of-permanganic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com